molecular formula C19H21NO5 B2909047 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1787880-36-7

4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2909047
CAS No.: 1787880-36-7
M. Wt: 343.379
InChI Key: ZRBVRAUHKNRRMP-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-substituted pyran-2-one derivative characterized by a 2-ethoxybenzoyl moiety attached to the pyrrolidin-3-yloxy group. Its structure combines a pyran-2-one core (a six-membered lactone ring) with a pyrrolidine ring system, modified at the 1-position by a 2-ethoxybenzoyl group. The 6-methyl substituent on the pyran-2-one core enhances lipophilicity, while the ethoxybenzoyl group introduces steric and electronic effects that influence reactivity and biological interactions.

Synthetically, its preparation likely involves coupling a pyrrolidin-3-yloxy intermediate with activated 2-ethoxybenzoyl derivatives under mild conditions, as suggested by analogous reactions in related pyran-2-one systems . Spectroscopic characterization (IR, NMR) would confirm the presence of key functional groups, such as the lactone carbonyl (C=O stretch at ~1700 cm⁻¹ in IR) and the ethoxybenzoyl aromatic protons (δ 6.5–8.0 ppm in ¹H NMR) .

Properties

IUPAC Name

4-[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-23-17-7-5-4-6-16(17)19(22)20-9-8-14(12-20)25-15-10-13(2)24-18(21)11-15/h4-7,10-11,14H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBVRAUHKNRRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, a compound with the CAS number 1787880-36-7, is a pyranone derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NO5, with a molecular weight of 343.4 g/mol. The compound features a pyranone core which is known for various biological activities.

PropertyValue
CAS Number1787880-36-7
Molecular FormulaC19H21NO5
Molecular Weight343.4 g/mol

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Anaphylatoxin Receptor Antagonism : Preliminary studies suggest that it acts as an antagonist at anaphylatoxin receptors, which could have implications for inflammatory responses .
  • CYP2H Substrate : It has been identified as a substrate for cytochrome P450 enzyme CYP2H, which plays a crucial role in drug metabolism .
  • Platelet Aggregation Inhibition : The compound has shown potential in inhibiting platelet aggregation, which may be beneficial in preventing thrombotic events .
  • Kidney Function Stimulation : There are indications that it may enhance renal function, although further studies are needed to elucidate this effect .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound was tested against various inflammatory mediators and showed a marked reduction in their activity, suggesting its potential use in treating inflammatory diseases.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. For instance, studies involving rat models of arthritis indicated that the compound significantly reduced inflammation and pain scores compared to control groups .

Case Studies

  • Anti-inflammatory Effects : A study published in MDPI highlighted the effectiveness of this compound in reducing inflammation markers in a rat model of adjuvant arthritis. The results showed a significant decrease in edema and joint swelling after administration .
  • Antithrombotic Potential : Another study focused on the antithrombotic properties of the compound, demonstrating its ability to inhibit platelet aggregation in vitro. This suggests potential applications in cardiovascular therapies aimed at preventing clot formation .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide. The compound has been shown to inhibit tumor growth in various cancer models.

Case Study: In Vivo Tumor Growth Inhibition

In a study involving xenograft tumor models, the compound demonstrated significant inhibition of tumor growth. The mechanism of action appears to involve the inhibition of telomerase activity, which is crucial for cancer cell proliferation. The compound exhibited high antiproliferative capacity against SMMC-7721 cells with an IC50 value indicating effective potency against these cancer cells .

StudyModelResult
In VivoXenograft Tumor ModelsSignificant tumor growth inhibition
In VitroSMMC-7721 CellsHigh antiproliferative capacity (IC50)

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, which has been explored in various studies.

Case Study: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial efficacy of N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide against several bacterial strains. The results indicated that this compound exhibited promising antibacterial activity comparable to standard antibiotics like norfloxacin .

Bacterial StrainActivity Level
Staphylococcus epidermidisComparable to norfloxacin
Escherichia coliModerate activity observed

Pharmacological Characterization

The pharmacological profile of this compound has been characterized in terms of its interaction with various biological targets.

Positive Allosteric Modulation

Research has shown that derivatives of thiophene compounds can act as positive allosteric modulators for receptors such as GABA_B. This suggests that N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide may possess similar properties, potentially leading to applications in treating neurological disorders .

Synthesis and Derivative Development

The synthesis of N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide involves several steps that allow for the creation of derivatives with enhanced biological activities.

Synthetic Pathway

The synthesis typically involves:

  • Formation of the thiophene ring.
  • Introduction of bromine and dichlorophenyl groups.
  • Final carboxamide formation through coupling reactions.

This synthetic versatility allows researchers to modify the compound for improved efficacy and selectivity against specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (hereafter referred to as Compound A ) with analogs from the provided evidence, focusing on structural, electronic, and functional differences.

Table 1: Key Structural and Functional Comparisons

Compound Name (or Identifier) Core Structure Substituents/Modifications Key Properties/Applications Reference
Compound A Pyran-2-one 6-methyl, 4-(pyrrolidin-3-yloxy) with 2-ethoxybenzoyl Enhanced lipophilicity; potential kinase inhibition
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Pyran-2-one 3-(2-benzoylallyl), 4-hydroxy Reactivity in C–C bond formation; forms pyrano[4,3-b]pyranes under basic conditions [1]
6-Methyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)oxy]-2H-pyran-2-one Pyran-2-one 4-(pyrrolidin-3-yloxy) with 3-[4-(trifluoromethyl)phenyl]propanoyl Increased electron-withdrawing effects (CF₃); potential agrochemical applications [2]
2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Pyrrolo-pyrimidinone 2-amino, 5-(aminomethyl) DNA/RNA binding due to polyamine substituents; antitumor potential [4]

Detailed Analysis:

Reactivity and Synthetic Pathways Compound A vs. 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one: Both share the pyran-2-one core and 6-methyl group. However, Compound A replaces the 3-benzoylallyl group with a pyrrolidin-3-yloxy substituent. The presence of a tertiary amine in the pyrrolidine ring (in Compound A) may enhance solubility in polar solvents compared to the allyl-benzoyl analog.

Electronic Effects of Substituents

  • Compound A vs. Trifluoromethyl Analogue () :
    The trifluoromethyl group in the latter introduces strong electron-withdrawing effects, increasing metabolic stability and resistance to oxidation compared to the ethoxy group in Compound A . This modification could enhance bioavailability in hydrophobic environments (e.g., cell membranes) .

Biological Activity Compound A vs. Pyrrolo-pyrimidinone (): While Compound A’s pyran-2-one core is less planar than the pyrrolo-pyrimidinone system, its ethoxybenzoyl group may enable π-π stacking interactions with enzyme active sites (e.g., kinases or proteases). In contrast, the aminomethyl substituents in the pyrrolo-pyrimidinone derivative favor hydrogen bonding with nucleic acids, suggesting divergent therapeutic targets .

Research Findings and Implications

  • Synthetic Flexibility : The pyrrolidine ring in Compound A allows modular substitution, enabling optimization for target-specific interactions (e.g., replacing ethoxybenzoyl with bulkier aryl groups to modulate steric effects).
  • Pharmacokinetic Profile : Compared to the trifluoromethyl analog, Compound A ’s ethoxy group may reduce metabolic stability but improve solubility in aqueous media, balancing absorption and excretion.
  • Mechanistic Insights : Structural analogs from and demonstrate that pyran-2-one derivatives exhibit diverse reactivity and bioactivity depending on substituent positioning and electronic properties.

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